Alkylation: The nitrogen atom in the rhodanine ring can be alkylated to introduce various substituents, modifying the compound's properties. []
Applications
Medicinal Chemistry: Rhodanine derivatives have been extensively explored for their diverse pharmacological activities, including antibacterial, [, , ] antifungal, [, ] anticonvulsant, [] anticancer, [, , , , ] and antiviral properties [].
Related Compounds
Compound Description: This compound demonstrated strong antifungal activity against Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, and Trichosporon asahii 1188. []
Relevance: This compound shares the core structure of a rhodanine ring (2-thioxo-1,3-thiazolidin-4-one) with the target compound, methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. Both compounds feature a substituent at the 5-position of the rhodanine ring, with the target compound having a 4-ethylbenzylidene group and this related compound having a pyridin-2-ylmethylidene group. []
Compound Description: This group of compounds, with various aryl substituents, were synthesized from 2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)acetohydrazide and characterized using IR, 1H NMR, and elemental analysis. []
Relevance: Although this group of compounds does not share the rhodanine core with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, it highlights the exploration of arylmethylene substituents in heterocyclic systems for potential biological activity. Both the target compound and these related compounds utilize arylmethylene groups, emphasizing the significance of this structural motif in pharmaceutical development. []
Compound Description: This compound's crystal structure reveals a Z arrangement of substituents about the carboxylate C—O bond, causing a syn positioning of the carbonyl O atom and the heterocyclic thiazole ring. []
Relevance: This compound features both a thiazole ring and a benzoate ester group, similar to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. The presence of these common structural elements, albeit arranged differently, suggests a potential relationship in terms of chemical synthesis or biological activity. []
Compound Description: A series of these analogues, featuring variations in the functional group at the 5-benzylidene ring of the rhodanine core, were synthesized and characterized using IR, 1H NMR, 13C NMR, ESI Mass spectrometry, and elemental analysis. []
Relevance: This group of analogues shares the rhodanine core with a 5-benzylidene substituent with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. The only structural difference is the presence of a 4-ethyl group on the benzylidene ring and the benzoate ester group at the nitrogen of the thiazolidine ring in the target compound. This close structural similarity suggests that they may exhibit similar biological activities or act on related biological targets. []
Compound Description: This compound's crystal structure is stabilized by intermolecular N—H⋯N, C—H⋯O hydrogen bonds, and C—H⋯Cl interactions, alongside π–π stacking interactions between the benzene and pyridine rings. []
Relevance: While this compound lacks the benzylidene moiety present in methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, it showcases the use of a substituted phenyl group at the 2-position of the thiazolidin-4-one ring, emphasizing the potential of aryl substituents at this position for influencing crystal packing and potentially biological activity. []
Compound Description: This series of compounds demonstrated in vitro cytotoxicity against the Dalton’s lymphoma ascites (DLA) cancer cell line. Some compounds, particularly those with di-chloro substitutions on the phenyl ring, showed potent inhibition of tumor cell growth. [, , ]
Relevance: This group of compounds, specifically those with a 2-phenyl substituent on the thiazolidin-4-one ring, are structurally related to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. This emphasizes the significance of aryl substitutions at the 2-position of the thiazolidin-4-one ring for potential anticancer activity. [, , ]
Compound Description: The crystal structure of this compound reveals a dihedral angle of 85.8(1)° between the benzene and pyridine rings and is stabilized by N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds, forming a three-dimensional supramolecular network. π–π stacking interactions between the pyridine rings are also observed. []
Relevance: Although lacking the benzylidene group found in methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, this compound features a 2-(nitrophenyl) substitution on the thiazolidin-4-one ring, highlighting the influence of diverse aryl substitutions at this position on crystal packing and potentially biological activity. []
Compound Description: The crystal structure of this compound reveals a dihedral angle of 86.2(2)° between the benzene and pyridine rings and features N—H⋯N and C—H⋯O hydrogen bonds, forming a three-dimensional network. π–π stacking interactions between the pyridine and benzene rings are also observed. []
Relevance: This compound, while lacking the benzylidene group of methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, possesses a 2-(4-bromophenyl) group on the thiazolidin-4-one ring. This underscores the role of diverse aryl substitutions at this position in influencing crystal packing and potentially impacting biological activity. []
Compound Description: These compounds were synthesized from the reaction of 2-thioxo-1,3-thiazolidin-4-one with salicylaldehyde or its 5-bromo derivative. They are key intermediates in the synthesis of various heterocyclic compounds, demonstrating the versatility of the rhodanine scaffold. []
Relevance: These compounds share the core rhodanine structure and the 5-arylmethylidene substituent with the target compound, methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. This highlights the common structural features and synthetic pathways employed in generating a diverse array of potentially bioactive molecules. []
Compound Description: This compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate. []
Relevance: This compound and methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate both contain a thiazolidin-4-one ring and an aryl group attached at the 3-position. The presence of a (thiazol-5-yl)methylidenehydrazinylidene moiety in the related compound further emphasizes the exploration of various substituents at the 5-position of the thiazolidinone ring for potentially influencing biological activity. []
Compound Description: This series of pyrimidine derivatives was synthesized using aromatic aldehydes, ethyl cyanoacetate, and thiourea. Molecular docking studies predicted their affinity for the CDK4 protein, suggesting potential anticancer activity. []
Relevance: While this group of compounds doesn't share a direct structural similarity with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, it highlights the importance of exploring structurally diverse heterocyclic scaffolds, such as pyrimidines, for potential anticancer activity, as compared to the thiazolidinone core of the target compound. []
Compound Description: This compound was synthesized via a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []
Relevance: Although structurally distinct from methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, this compound's synthesis highlights the use of a multi-component reaction strategy, which could potentially be adapted for synthesizing structurally related thiazolidinone derivatives. []
Compound Description: This series of 1,3,4-thiadiazole-substituted azetidinone derivatives was synthesized from 2-[({5-[(benzylideneamino]-1,3,4-thiadiazol-2-yl}methyl)amino]-benzoic acid and tested for antimicrobial activity. []
Relevance: While lacking the rhodanine core, this group of compounds showcases the exploration of heterocyclic systems containing a thiadiazole ring linked to an azetidinone ring, potentially exhibiting antimicrobial activities. This highlights the diversity of heterocyclic frameworks, beyond the thiazolidinone core of methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, that can be investigated for their biological properties. []
Compound Description: This series, containing both thiazolidinone and thiadiazole rings, was synthesized from 2-[({5-[(benzylideneamino]-1,3,4-thiadiazol-2-yl}methyl)amino]-benzoic acid and evaluated for antimicrobial activity. []
Relevance: This group of compounds, while lacking the benzylidene moiety, possesses a thiazolidinone ring directly connected to a thiadiazole ring, a structural feature not present in methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. This difference highlights the exploration of diverse connections between heterocyclic moieties for potential antimicrobial activity. []
Compound Description: These analogs were synthesized by condensing 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one with various aromatic aldehydes and were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []
Relevance: These analogs, featuring a rhodanine core and an arylidene substituent at the 5-position, are structurally similar to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. The variations in the substituents at the nitrogen of the thiazolidine ring, a 4-methylcoumarin-7-yloxyacetylamino group in these analogs compared to a benzoate group in the target compound, highlight the exploration of diverse substitutions at this position for modulating antibacterial activity. []
Compound Description: This compound exhibited potent antibacterial and antifungal activity, surpassing ampicillin and exceeding the antifungal activity of bifonazole and ketoconazole. []
Relevance: This compound shares the rhodanine core and the 5-arylmethylidene substituent with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. The presence of a (1-methyl-1H-indol-3-yl)methylene group in this compound compared to a 4-ethylbenzylidene group in the target compound highlights the influence of diverse aromatic substitutions at the 5-position of the rhodanine ring on biological activity. []
Compound Description: This compound exhibited potent antibacterial and antifungal activity, exceeding ampicillin and surpassing the antifungal activity of bifonazole and ketoconazole. []
Relevance: This compound shares the core rhodanine structure and the 5-arylmethylidene substituent with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. This close structural resemblance suggests that these compounds might share similar biological targets or mechanisms of action. []
Compound Description: This compound showed potent antibacterial and antifungal activity, being more potent than ampicillin and demonstrating superior antifungal activity compared to bifonazole and ketoconazole. []
Compound Description: This group of compounds, containing both imidazole and thiazolidinone rings, was synthesized by reacting 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene)amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid. []
Relevance: This group of compounds highlights the incorporation of both an imidazole ring and a thiazolidinone ring within the same molecule. Although they lack the benzylidene group at the 5-position of the thiazolidinone ring, these compounds, along with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, showcase the exploration of hybrid molecules incorporating different heterocyclic units for potentially enhancing biological activity. []
Compound Description: These compounds were synthesized as part of a study investigating novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines for their potential antimicrobial activities. [, ]
Relevance: Although lacking the 5-benzylidene substituent, this group of compounds and methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate share the core thiazolidin-4-one structure. This underscores the importance of this heterocyclic motif in designing compounds with potential antimicrobial properties. [, ]
Compound Description: The crystal structure of this compound shows a chair conformation for the cyclohexane ring and an essentially planar imidazo[2,1-b][1,3]thiazole ring system. The structure is stabilized by N—H⋯O, O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds and C—H⋯π interactions. Weak π–π stacking interactions are also observed. []
Relevance: While this complex molecule does not have a direct structural similarity to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, its synthesis and structural analysis highlight the exploration of complex, polycyclic heterocycles incorporating a thiazole ring, potentially leading to interesting biological activities. []
4-Oxo and 4-Thioxo-8-bromobenzopyran Derivatives
Compound Description: These compounds, including thiosemicarbazones, 1,3-thiazolidin-4-ones, and 2-thioxo-1,3-imidazolidin-4-ones, were synthesized from 8-bromo-7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-1-benzopyran-6-carbaldehyde or its 4-thio analogue and evaluated for their anticonvulsant activity. []
Relevance: Although not directly analogous to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, the synthesis and evaluation of these derivatives highlight the exploration of diverse heterocyclic scaffolds, such as benzopyrans, thiazolidinones, and imidazolidinones, for potential therapeutic applications in treating neurological disorders. []
Compound Description: This series of compounds, derived from 4-amino-6-methyl-3-thioxo-2,3-dihydro[1,2,4]triazin-5(4H)-one, was tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. []
Relevance: While these compounds do not directly resemble methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate structurally, their exploration for antimicrobial activity highlights the ongoing search for novel antimicrobial agents within diverse heterocyclic chemical spaces. []
Compound Description: This group of compounds, incorporating both pyrazole and thiazolidine rings, was synthesized by condensing 4-formylpyrazole-3-carbonic acids or their ethyl esters with various substituted thiazolidines. Several compounds demonstrated promising hypoglycemic activity. []
Relevance: While lacking the benzylidene moiety found in methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, this group of compounds highlights the utilization of a thiazolidine ring system connected to a pyrazole ring for potential therapeutic applications in managing diabetes. []
Compound Description: These pyrimidine derivatives, featuring a thiazolidinone moiety, were synthesized via a multicomponent reaction involving ethyl cyanoacetate, thiourea, and aromatic aldehydes. Their anticancer potential was evaluated against HT29 and A549 cell lines, showing promising activity. []
Relevance: These compounds, although based on a pyrimidine core, highlight the incorporation of a thiazolidinone ring system for exploring anticancer activity. This, along with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, emphasizes the potential of thiazolidinone derivatives in developing new anticancer therapies. []
Compound Description: This rhodanine derivative significantly increased both mobilized peripheral blood (mPB) and umbilical cord blood (UCB) hematopoietic stem and progenitor cell (HSPC) content, promoting their expansion. []
Relevance: This compound possesses a rhodanine core with a benzylidene substituent at the 5-position, closely resembling the structure of methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. The primary difference lies in the presence of a carboxylic acid group in the related compound versus a methyl ester group in the target compound. This close structural similarity suggests a potential overlap in their biological activities or targets. []
Compound Description: These compounds, featuring both thiazole and thiazolidinone rings, were synthesized and evaluated for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans. []
Relevance: This series of compounds, while not directly structurally analogous to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, features a thiazolidinone ring linked to a thiazole ring through a triazole moiety. This, along with the target compound, highlights the potential of combining different heterocyclic units, including thiazolidinones, for developing novel antimicrobial agents. []
Arylimino-thiazolylidene-2-thiazolidin-4-ones and their Azarhodacyanines Derivatives
Compound Description: These compounds, containing a thiazolidinone ring linked to a thiazole ring through an imine bond, were synthesized using a microwave-assisted protocol. []
Relevance: While these compounds are not direct analogs of methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, they highlight the diversity of chemical structures that can be built upon a thiazolidinone scaffold, potentially leading to diverse biological activities. []
Compound Description: These rhodanine-based derivatives, synthesized by reacting 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid or 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with various amines, were evaluated for their in vitro inhibitory potential against aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. [, ]
Relevance: These derivatives share the core rhodanine structure and the 5-arylmethylidene substituent with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. This structural similarity suggests that the target compound might also exhibit inhibitory activity against aldose and aldehyde reductases and could potentially be investigated for its potential in treating diabetic complications. [, ]
Compound Description: This series of compounds, incorporating a quinazolinone ring linked to a thiadiazole ring, was synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate. The compounds were evaluated for their antibacterial and antifungal activities. []
Relevance: While structurally dissimilar to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, the synthesis and biological evaluation of this series highlight the exploration of hybrid molecules combining different heterocyclic units, such as quinazolinones and thiadiazoles, for potential antimicrobial applications. []
(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) Semicarbazides and Derivatives
Compound Description: This group of compounds, synthesized from (4-substituted thiazole-2-yl) semicarbazides and isatin, were evaluated for their antimicrobial activities. [, ]
Relevance: Although these compounds are not direct structural analogs of methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, they highlight the synthesis and exploration of heterocyclic compounds containing thiazole and indolinone moieties for potential antimicrobial activities. This underscores the diversity of heterocyclic frameworks that can be investigated for developing novel antimicrobial agents. [, ]
3-Substituted 1,2-Dihydroindoles
Compound Description: These compounds, including those with a 1,2,4-triazole ring linked to a 1,3-thiazine ring, were synthesized starting from a 4-oxo-2-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazone-1,3-thiazin-6-methyl carboxylate. []
Relevance: While lacking the rhodanine core, this group of compounds, along with methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, demonstrates the exploration of various heterocyclic scaffolds, such as indoles, triazoles, and thiazines, for their potential biological activities. []
New Derivatives of Furo[3,2-b]pyrrole
Compound Description: This group of compounds, synthesized from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, includes a derivative with a 2-thioxo-1,3-thiazolidin-5-ylidene moiety. []
Relevance: Although lacking the benzylidene group at the 5-position, this specific derivative and methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate share the core thiazolidin-4-one structure, emphasizing its versatility as a building block for diverse chemical entities. []
Compound Description: This group of compounds, incorporating pyrazole, thiazole, isoxazole, and thiadiazole rings, was synthesized from 3,5-dimethyl-1H-pyrazole and screened for antimicrobial activity. []
Relevance: Although structurally distinct from methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, this group of compounds highlights the exploration of diverse heterocyclic frameworks, including thiazoles and thiadiazoles, for potential antimicrobial applications. []
Compound Description: These molecules, encompassing various combinations of triazole, thiazole, and oxadiazole rings, were synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. []
Relevance: While lacking a direct structural resemblance to methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, the exploration of these hybrid molecules underscores the significance of exploring diverse combinations of heterocyclic systems, including thiazoles, for identifying compounds with potential medicinal applications. []
Compound Description: These compounds were synthesized via a multistep reaction sequence involving a common Schiff base intermediate and evaluated for antibacterial activity. []
Relevance: These compounds, although structurally distinct from methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, exemplify the exploration of various heterocyclic scaffolds and highlight the use of a multistep synthetic approach, which could potentially be adapted for synthesizing structurally related thiazolidinone derivatives. []
Compound Description: These complex polycyclic compounds, incorporating thiazolidinone, indole, and benzothiazepine rings, were synthesized using an ionic liquid-promoted spiroannulation reaction. []
Relevance: These compounds highlight the synthesis of complex, polycyclic structures incorporating a thiazolidinone ring, demonstrating the diverse chemical space that can be explored using this heterocyclic scaffold. While structurally distinct from methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, these compounds showcase the potential of thiazolidinone-based molecules in medicinal chemistry. []
Bioactive Quinazolin-4(3H)-one Derivatives
Compound Description: This series of compounds, derived from 2-propyl-4(3H)-quinazoline-4-one, were synthesized using microwave irradiation and phase-transfer catalysis. Their antimicrobial and antitumor activities were evaluated. []
Relevance: While structurally different from methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, the development and evaluation of these quinazolinone derivatives emphasize the continued exploration of diverse heterocyclic systems for identifying novel compounds with potential therapeutic applications in treating cancer and infectious diseases. []
Compound Description: This compound, featuring a thiazolidinone ring with an imino group, was synthesized from dithioformic acid hydrazide. Its biological activity and analytical applications were evaluated. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.